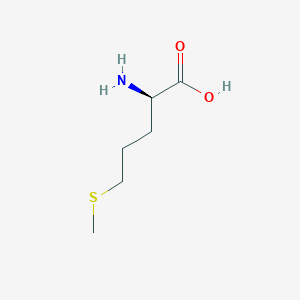
D-homomethionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-homomethionine: is a derivative of methionine, an essential amino acid It is characterized by the presence of a sulfur atom and an extended carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-homomethionine can be synthesized through a series of chemical reactions involving the elongation of the carbon chain of methionine. One common method involves the use of methylthioalkylmalate synthase, which catalyzes the condensation of a methylthio-2-oxoalkanoic acid with acetyl-CoA . This process requires a divalent metal ion and an adenine nucleotide for catalytic activity.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of this compound, ensuring a high yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: D-homomethionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The amino group in this compound can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various derivatives with modified functional groups.
Applications De Recherche Scientifique
D-homomethionine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: this compound is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: It is used in the production of specialty chemicals and as a feed additive in animal nutrition.
Mécanisme D'action
D-homomethionine exerts its effects through various biochemical pathways. It acts as a precursor for the synthesis of important biomolecules such as succinyl-CoA, homocysteine, cysteine, creatine, and carnitine . It also plays a role in regulating metabolic processes, oxidative stress, and immune responses. The compound interacts with specific enzymes and receptors, modulating their activity and influencing cellular functions.
Comparaison Avec Des Composés Similaires
L-homomethionine: The enantiomer of D-homomethionine, with similar chemical properties but different biological activities.
Methionine: The parent compound, essential for protein synthesis and various metabolic processes.
S-adenosylmethionine: A derivative of methionine involved in methylation reactions and the synthesis of polyamines.
Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which influences its interactions with enzymes and receptors. This stereochemistry can result in distinct biological activities compared to its enantiomer and other related compounds.
Propriétés
Formule moléculaire |
C6H13NO2S |
|---|---|
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
(2R)-2-amino-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
Clé InChI |
SFSJZXMDTNDWIX-RXMQYKEDSA-N |
SMILES isomérique |
CSCCC[C@H](C(=O)O)N |
SMILES canonique |
CSCCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12448127.png)
![N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12448144.png)
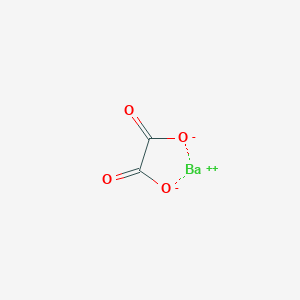
![4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride](/img/structure/B12448146.png)
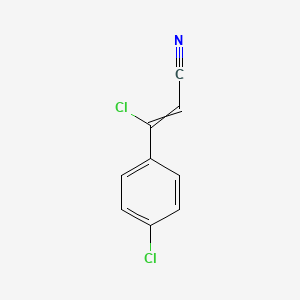
![3-Chloro-6-methoxybenzo[b]thiophene](/img/structure/B12448157.png)
![5-chloro-2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol](/img/structure/B12448170.png)
![4-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12448178.png)

![N-{1-oxo-1-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B12448198.png)
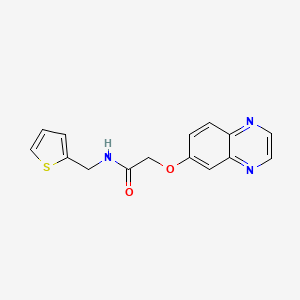
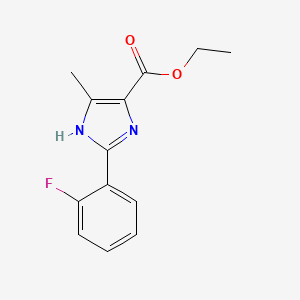
![3-Phenyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12448210.png)
